molecular formula C10H16N4O B1449760 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one CAS No. 1020243-95-1

6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one

Cat. No. B1449760
M. Wt: 208.26 g/mol
InChI Key: MJZFRRUTCMKNBI-UHFFFAOYSA-N
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Description

6-Amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, commonly known as 6-Aminopyrimidine, is an important heterocyclic compound found in many pharmaceuticals and other organic compounds. It is a colorless crystalline solid with a molecular weight of 191.2 g/mol. 6-Aminopyrimidine is a basic organic compound and is commonly used as a precursor in the synthesis of other organic compounds, such as pyrimidine derivatives, anti-inflammatory drugs, and anti-cancer drugs. 6-Aminopyrimidine is also used in the preparation of pharmaceuticals, dyes, and other specialty chemicals.

Scientific Research Applications

Hydrogen-Bonded Structures

  • Hydrogen-Bonded Ribbon and Sheets : Research shows that compounds similar to 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one demonstrate significant electronic polarization and form distinct hydrogen-bonded structures. These structures, such as ribbons and sheets, are crucial in understanding molecular interactions in various chemical and biological processes (Orozco, Insuasty, Cobo, & Glidewell, 2009).

Molecular Design and Bioactivity

  • Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, structurally related to the compound , have been synthesized as ligands for the histamine H4 receptor. These compounds have shown potential in treating inflammation and pain, illustrating the therapeutic applications of pyrimidine derivatives (Altenbach et al., 2008).

  • Cholinesterase and Aβ-Aggregation Inhibitors : Certain pyrimidine derivatives, closely related to 6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one, have been identified as potent inhibitors of cholinesterase and amyloid-β (Aβ) aggregation. This suggests their potential application in Alzheimer's disease treatment (Mohamed et al., 2011).

Crystallography and Material Science

  • Crystal Structures in Pharmaceuticals : Studies on pyrimidine derivatives, including those similar to the compound of interest, have provided insights into preferred hydrogen-bonding patterns in active pharmaceutical ingredients. This knowledge is essential for drug design and material science applications (Gerhardt & Bolte, 2016).

  • Insecticidal and Antibacterial Potential : Pyrimidine-linked compounds have shown promising results in insecticidal and antimicrobial activities. These findings open avenues for the development of new pesticides and antibacterial agents (Deohate & Palaspagar, 2020).

  • Mass Spectrometry Analysis : Mass spectrometry studies of N-(pyrimidin-2-yl) amino acids, related to our compound of interest, have provided valuable insights into the molecular decomposition and structure elucidation, which are crucial in analytical chemistry (Plaziak, Spychała, & Golankiewicz, 1991).

properties

IUPAC Name

4-amino-2-(3-methylpiperidin-1-yl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O/c1-7-3-2-4-14(6-7)10-12-8(11)5-9(15)13-10/h5,7H,2-4,6H2,1H3,(H3,11,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZFRRUTCMKNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501215851
Record name 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-amino-2-(3-methylpiperidin-1-yl)pyrimidin-4(3H)-one

CAS RN

1020243-95-1
Record name 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020243-95-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Amino-2-(3-methyl-1-piperidinyl)-4(3H)-pyrimidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501215851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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